

Application of DNDS in Studying Excitatory Amino Acid Release

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dinitrostilbenedisulfonic acid*

Cat. No.: B089499

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitatory amino acids (EAAs), primarily glutamate and aspartate, are the principal neurotransmitters mediating excitatory synaptic transmission in the central nervous system (CNS).^{[1][2]} Under pathological conditions such as ischemia and brain trauma, excessive accumulation of extracellular EAAs leads to excitotoxicity, a key contributor to neuronal damage.^{[3][4][5]} Understanding the mechanisms of EAA release is therefore crucial for the development of neuroprotective therapies.

One of the pathways contributing to EAA release, particularly under conditions of cell swelling (e.g., ischemia, hyponatremia), is through volume-regulated anion channels (VRACs).^{[6][7]} 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNDS) is a widely used pharmacological tool to investigate the role of these anion channels in EAA release. DNDS acts as a blocker of anion exchangers and volume-sensitive anion channels, thereby inhibiting the release of EAAs and other organic osmolytes like taurine.^{[3][6]}

These application notes provide a summary of the use of DNDS in studying EAA release, including quantitative data on its inhibitory effects and detailed experimental protocols.

Data Presentation

Table 1: Effect of DNDS on Hypo-osmotic Medium-Induced Amino Acid Release in Rat Cortex[6]

Amino Acid	Condition	% of Basal Release (Mean ± SEM)	Statistical Significance (p- value)
Glutamate	Hypo-osmotic Medium	~350%	
Hypo-osmotic Medium + 10 mM DNDS	~200%	*p < 0.05	
Aspartate	Hypo-osmotic Medium	~400%	
Hypo-osmotic Medium + 10 mM DNDS	~200%	**p < 0.01	
Taurine	Hypo-osmotic Medium	~1200%	
Hypo-osmotic Medium + 10 mM DNDS	~400%	***p < 0.001	

Table 2: Effect of DNDS on Ischemia-Induced Excitatory Amino Acid Release in Rat Striatum[3]

Treatment	Peak Glutamate Concentration (pmol/µL, Mean ± SEM)	Peak Aspartate Concentration (pmol/µL, Mean ± SEM)	% Inhibition of EAA Release
Control (Ischemia)	10.1 ± 0.7	Not specified	
1 mM DNDS	5.8 ± 1.1	Not specified	~43%
10 mM DNDS	Further reduced	Further reduced	Not specified
1 mM DHK + 10 mM DNDS	2.7 ± 0.7 (vs 10.9 ± 1.2 control)	Not specified	83%

*DHK (dihydrokainate) is a blocker of the astrocytic glutamate transporter GLT-1.

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Measuring Hypo-osmotic Stress-Induced EAA Release

This protocol is adapted from studies investigating the effect of DNDS on EAA release in the rat cortex during hypo-osmotic stress.[\[6\]](#)

1. Animal Preparation:

- Anesthetize adult male Sprague-Dawley rats with an appropriate anesthetic (e.g., halothane).
- Place the animal in a stereotaxic frame.
- Perform a craniotomy to expose the cerebral cortex.

2. Microdialysis Probe Implantation:

- Slowly insert a microdialysis probe into the desired brain region (e.g., cortex).
- Secure the probe to the skull with dental cement.

3. Perfusion and Sample Collection:

- Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 μ L/min).
- Collect baseline dialysate samples every 20 minutes.
- To induce hypo-osmotic stress, switch the perfusion medium to a hypo-osmotic aCSF (e.g., 265 mOsm).
- For the experimental group, perfuse with hypo-osmotic aCSF containing 10 mM DNDS. It is recommended to start the DNDS perfusion one hour prior to the hypo-osmotic challenge.[\[6\]](#)
- Continue to collect dialysate samples throughout the experiment.

4. Sample Analysis:

- Analyze the concentrations of glutamate, aspartate, and other amino acids in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection.

5. Data Analysis:

- Express the amino acid concentrations as a percentage of the basal levels.

- Use appropriate statistical tests (e.g., repeated measures ANOVA) to compare the results between control and DNDS-treated groups.[\[6\]](#)

Protocol 2: In Vivo Microdialysis for Measuring Ischemia-Induced EAA Release

This protocol is based on studies examining the effect of DNDS on EAA release in the rat striatum during forebrain ischemia.[\[3\]](#)

1. Animal Preparation:

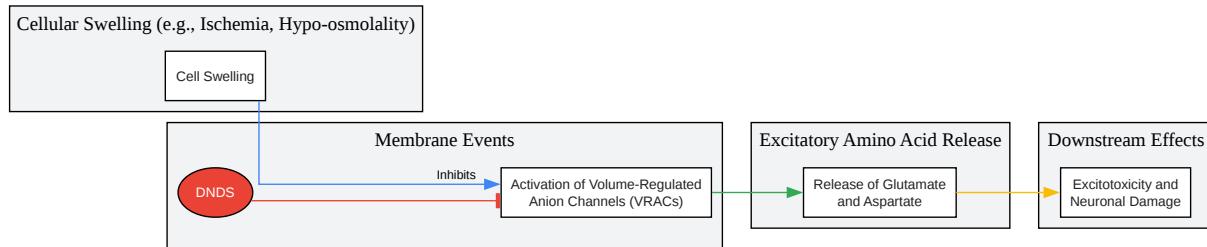
- Anesthetize adult male rats with an appropriate anesthetic (e.g., halothane).
- Place the animal in a stereotaxic frame.
- Implant bilateral microdialysis probes into the striatum.

2. Induction of Forebrain Ischemia:

- Induce forebrain ischemia by bilateral carotid artery occlusion combined with controlled hypotension.[\[3\]](#)

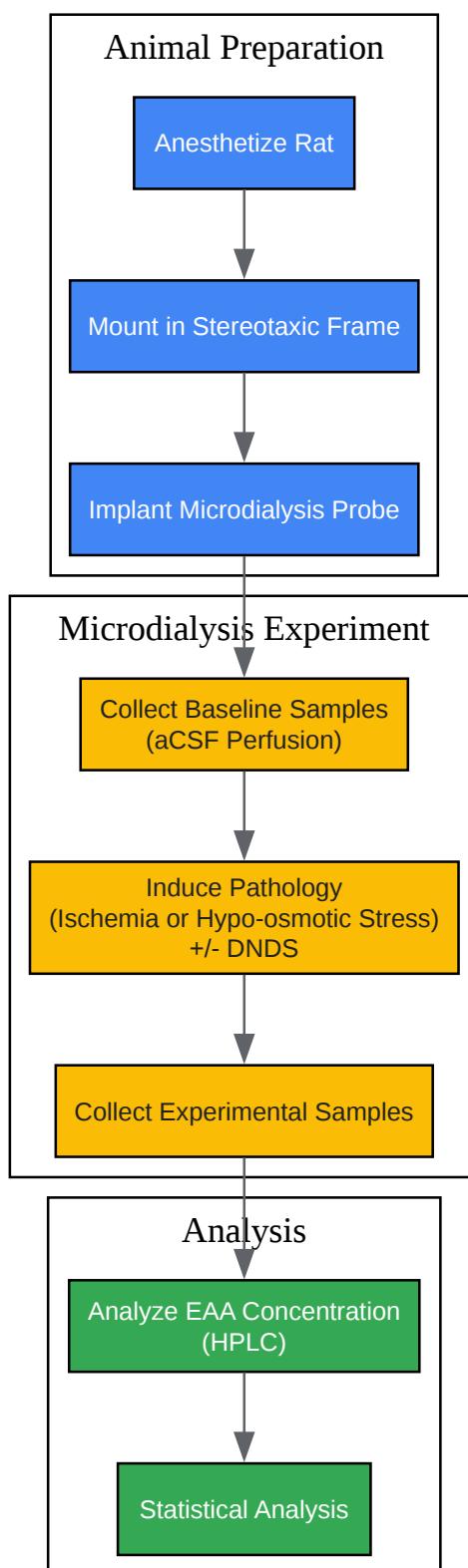
3. Perfusion and Sample Collection:

- Perfuse the microdialysis probes with aCSF.
- Administer DNDS (e.g., 1 mM or 10 mM) through the dialysis probe.
- Measure the concentrations of glutamate and aspartate in the microdialysate during a 30-minute period of ischemia and subsequent reperfusion.[\[3\]](#)


4. Sample Analysis:

- Determine the concentrations of EAAs in the dialysate using HPLC.

5. Data Analysis:


- Compare the peak EAA concentrations during ischemia between the control and DNDS-treated groups.
- Calculate the percentage of inhibition of EAA release by DNDS.

Visualizations

[Click to download full resolution via product page](#)

Caption: DNDS inhibits EAA release by blocking VRACs activated by cell swelling.

[Click to download full resolution via product page](#)

Caption: Workflow for in vivo microdialysis to study DNDS effects on EAA release.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Role of excitatory amino acids in developmental epilepsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulatory role of excitatory amino acids in reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of ischemia-induced glutamate release in rat striatum by dihydrokinate and an anion channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excitatory amino acid release and free radical formation may cooperate in the genesis of ischemia-induced neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical experience with excitatory amino acid antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glutamate release through volume-activated channels during spreading depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of DNDS in Studying Excitatory Amino Acid Release]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089499#application-of-dnns-in-studying-excitatory-amino-acid-release>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com